3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea
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Overview
Description
This compound, with its complex structure, represents a remarkable fusion of several distinct chemical moieties. It’s part of a class of chemicals that often find utility in various research and industrial applications, particularly for their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating this compound typically involves a multi-step synthesis:
Formation of the Pyridine Intermediate: Start by synthesizing the 3-Chloro-5-(trifluoromethyl)pyridine using halogenation and trifluoromethylation techniques.
Construction of the Thiadiazole Ring: Integrate the pyridine intermediate with sulfur and nitrogen sources under controlled conditions to form the 1,3,4-thiadiazole moiety.
Attachment of the Urea Group: Couple the formed thiadiazole compound with 2-chlorophenyl isocyanate to achieve the final urea compound.
Industrial production involves scaling these processes under stringent conditions to ensure high purity and yield.
Chemical Reactions Analysis
This compound can undergo various types of reactions:
Oxidation: It may be oxidized to form more reactive intermediates.
Reduction: Specific reagents can reduce functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of halogen atoms.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used, often leading to derivatives with enhanced or modified properties.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential inhibitory effects on certain biological pathways.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The compound operates by interacting with specific molecular targets. For example:
Biological Pathways: It might inhibit enzymes or receptors crucial for disease progression.
Molecular Interaction: Forms strong bonds with its targets, disrupting normal function and thereby exerting its effects.
Comparison with Similar Compounds
Compared to similar compounds, "3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea" stands out due to its unique combination of functional groups. Similar compounds might include:
3-Chloro-5-(trifluoromethyl)pyridine derivatives.
1,3,4-Thiadiazole-based compounds.
Urea derivatives with substituted phenyl groups.
These compounds share some structural similarities but differ in their specific biological and chemical properties.
This article covers the essentials of "this compound," providing a comprehensive overview of its preparation, reactions, applications, mechanisms, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5OS/c16-8-3-1-2-4-10(8)22-13(26)23-14-25-24-12(27-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOYCUNBGTUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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